molecular formula C10H7F3O2 B6279409 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one CAS No. 1934405-12-5

1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6279409
CAS No.: 1934405-12-5
M. Wt: 216.16 g/mol
InChI Key: CSGZIONJNJPONT-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of a benzofuran ring fused with a trifluoroethanone moiety

Preparation Methods

The synthesis of 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1-benzofuran and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to modulate specific biochemical pathways.

    Industry: In material science, it is used in the synthesis of polymers and other advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to more potent biological effects.

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one can be compared with other benzofuran derivatives and trifluoromethyl ketones:

    Similar Compounds: Examples include 2,3-dihydro-1-benzofuran-5-yl trifluoromethyl ketone and 1-(2,3-dihydro-1-benzofuran-4-yl)-2,2,2-trifluoroethan-1-one.

    Uniqueness: The presence of both the benzofuran ring and the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

CAS No.

1934405-12-5

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-2,5H,3-4H2

InChI Key

CSGZIONJNJPONT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)C(F)(F)F

Purity

95

Origin of Product

United States

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